molecular formula C11H5I3N2O B12898269 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-67-0

3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12898269
CAS No.: 61982-67-0
M. Wt: 561.88 g/mol
InChI Key: RQFHNYGDHQNAJB-UHFFFAOYSA-N
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Description

3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with iodine atoms at the 3 and 6 positions, and an iodofuran moiety at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the desired positions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without iodine substituents.

    3,6-Dibromo-2-(5-bromofuran-2-yl)imidazo[1,2-a]pyridine: A similar compound with bromine atoms instead of iodine.

    2-(5-Iodofuran-2-yl)imidazo[1,2-a]pyridine: A derivative with iodine only on the furan ring.

Uniqueness

3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of multiple iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

CAS No.

61982-67-0

Molecular Formula

C11H5I3N2O

Molecular Weight

561.88 g/mol

IUPAC Name

3,6-diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H5I3N2O/c12-6-1-4-9-15-10(11(14)16(9)5-6)7-2-3-8(13)17-7/h1-5H

InChI Key

RQFHNYGDHQNAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1I)I)C3=CC=C(O3)I

Origin of Product

United States

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